molecular formula C8H5ClO5S B6193387 4-(chlorosulfonyl)-3-formylbenzoic acid CAS No. 2169634-47-1

4-(chlorosulfonyl)-3-formylbenzoic acid

Katalognummer: B6193387
CAS-Nummer: 2169634-47-1
Molekulargewicht: 248.64 g/mol
InChI-Schlüssel: FSOQETJWSYJGLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Chlorosulfonyl)-3-formylbenzoic acid is an organic compound with the molecular formula C8H5ClO5S It is characterized by the presence of a chlorosulfonyl group (-SO2Cl) and a formyl group (-CHO) attached to a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(chlorosulfonyl)-3-formylbenzoic acid typically involves the chlorosulfonation of 3-formylbenzoic acid. The reaction is carried out by treating 3-formylbenzoic acid with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:

C7H5CHO + HSO3ClC8H5ClO5S + HCl\text{C7H5CHO + HSO3Cl} \rightarrow \text{C8H5ClO5S + HCl} C7H5CHO + HSO3Cl→C8H5ClO5S + HCl

The reaction is usually conducted at low temperatures to prevent decomposition and to ensure high yield. The product is then purified through recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar chlorosulfonation processes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Types of Reactions:

    Substitution Reactions: The chlorosulfonyl group in this compound can undergo nucleophilic substitution reactions. For example, it can react with amines to form sulfonamides.

    Reduction Reactions: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Amines, under basic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Major Products:

    Sulfonamides: Formed from substitution reactions with amines.

    Alcohols: Formed from the reduction of the formyl group.

    Carboxylic Acids: Formed from the oxidation of the formyl group.

Wissenschaftliche Forschungsanwendungen

4-(Chlorosulfonyl)-3-formylbenzoic acid is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of new drugs due to its reactive functional groups.

    Material Science: Used in the preparation of polymers and other materials with specific properties.

    Biochemistry: As a reagent in the modification of biomolecules for research purposes.

Wirkmechanismus

The reactivity of 4-(chlorosulfonyl)-3-formylbenzoic acid is primarily due to its functional groups. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. The formyl group can participate in various redox reactions, altering the compound’s chemical properties. These functional groups allow the compound to interact with various molecular targets, facilitating its use in synthetic and research applications.

Vergleich Mit ähnlichen Verbindungen

    4-(Chlorosulfonyl)benzoic Acid: Lacks the formyl group, making it less versatile in certain reactions.

    3-Formylbenzoic Acid: Lacks the chlorosulfonyl group, limiting its reactivity in nucleophilic substitution reactions.

    4-(Methylsulfonyl)-3-formylbenzoic Acid: Contains a methylsulfonyl group instead of a chlorosulfonyl group, affecting its reactivity and applications.

Uniqueness: 4-(Chlorosulfonyl)-3-formylbenzoic acid is unique due to the presence of both chlorosulfonyl and formyl groups, providing a combination of reactivity that is not found in many other compounds. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.

Eigenschaften

CAS-Nummer

2169634-47-1

Molekularformel

C8H5ClO5S

Molekulargewicht

248.64 g/mol

IUPAC-Name

4-chlorosulfonyl-3-formylbenzoic acid

InChI

InChI=1S/C8H5ClO5S/c9-15(13,14)7-2-1-5(8(11)12)3-6(7)4-10/h1-4H,(H,11,12)

InChI-Schlüssel

FSOQETJWSYJGLR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(=O)O)C=O)S(=O)(=O)Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.